molecular formula C9H17NO2 B13476832 (2,6-Dioxaspiro[4.5]decan-7-YL)methanamine

(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine

Cat. No.: B13476832
M. Wt: 171.24 g/mol
InChI Key: NGIAWBNUAPEYNH-UHFFFAOYSA-N
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Description

{2,6-dioxaspiro[4.5]decan-7-yl}methanamine is a chemical compound with a unique spirocyclic structure. It is known for its potential applications in various fields, including pharmaceuticals, organic chemistry, and material science. The compound’s structure features a spiro linkage, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,6-dioxaspiro[4.5]decan-7-yl}methanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the methanamine group. One common method involves the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with formaldehyde and hydrogen cyanide to introduce the methanamine group .

Industrial Production Methods

Industrial production of {2,6-dioxaspiro[4.5]decan-7-yl}methanamine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

{2,6-dioxaspiro[4.5]decan-7-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

{2,6-dioxaspiro[4.5]decan-7-yl}methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {2,6-dioxaspiro[4.5]decan-7-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • {1,4-dioxaspiro[4.5]decan-2-yl}methanamine
  • {1,7-dioxaspiro[4.5]decan-2-yl}methanamine

Uniqueness

{2,6-dioxaspiro[4.5]decan-7-yl}methanamine is unique due to its specific spirocyclic structure and the position of the methanamine group. This configuration imparts distinct chemical properties and reactivity compared to similar compounds. Its unique structure makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

2,6-dioxaspiro[4.5]decan-7-ylmethanamine

InChI

InChI=1S/C9H17NO2/c10-6-8-2-1-3-9(12-8)4-5-11-7-9/h8H,1-7,10H2

InChI Key

NGIAWBNUAPEYNH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC2(C1)CCOC2)CN

Origin of Product

United States

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